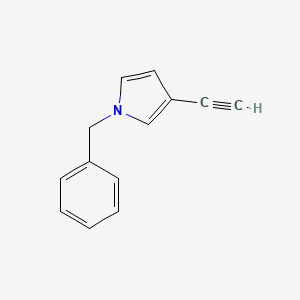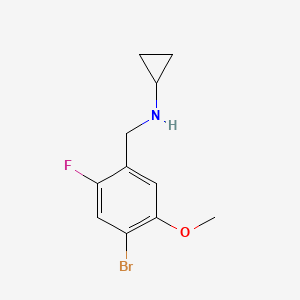
Fmoc-Cys(Trt)-O-DMP-4-OH
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Fmoc-Cys(Trt)-O-DMP-4-OH is a compound used in peptide synthesis, particularly in the solid-phase peptide synthesis (SPPS) method. It is a derivative of cysteine, an amino acid that contains a thiol group, and is protected by the fluorenylmethyloxycarbonyl (Fmoc) group at the N-terminus and the trityl (Trt) group at the thiol side chain. This compound is essential for the synthesis of peptides containing cysteine residues, as it helps to prevent unwanted side reactions and degradation during the synthesis process .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Fmoc-Cys(Trt)-O-DMP-4-OH typically involves the protection of the cysteine thiol group with the trityl group and the N-terminus with the Fmoc group. The reaction conditions often include the use of trifluoroacetic acid (TFA) for the removal of the trityl group and piperidine for the removal of the Fmoc group . The synthesis process requires careful control of reaction conditions to ensure high yield and purity of the final product.
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale synthesis using automated peptide synthesizers. These machines can handle multiple reactions simultaneously, allowing for efficient and high-throughput production of the compound. The use of high-performance liquid chromatography (HPLC) is common for the purification of the final product .
Chemical Reactions Analysis
Types of Reactions
Fmoc-Cys(Trt)-O-DMP-4-OH undergoes several types of chemical reactions, including:
Common Reagents and Conditions
Trifluoroacetic acid (TFA): Used for the removal of the trityl group.
Piperidine: Used for the removal of the Fmoc group.
Dithiothreitol (DTT): Used as a reducing agent to break disulfide bonds.
Major Products Formed
The major products formed from these reactions include peptides with free thiol groups, disulfide-bonded peptides, and peptides with exposed amine groups ready for further functionalization .
Scientific Research Applications
Fmoc-Cys(Trt)-O-DMP-4-OH has a wide range of applications in scientific research, including:
Mechanism of Action
The mechanism of action of Fmoc-Cys(Trt)-O-DMP-4-OH involves the protection of the cysteine thiol group and the N-terminus during peptide synthesis. The Fmoc group is removed under basic conditions, exposing the amine group for further reactions. The trityl group is removed under acidic conditions, exposing the thiol group for disulfide bond formation or other reactions . This protection strategy prevents unwanted side reactions and degradation, ensuring the successful synthesis of the desired peptide .
Comparison with Similar Compounds
Similar Compounds
Fmoc-Cys(Trt)-OH: A similar compound with the same protecting groups but without the additional modifications present in Fmoc-Cys(Trt)-O-DMP-4-OH.
Fmoc-Cys(Mmt)-OH: Another cysteine derivative with the methoxytrityl (Mmt) protecting group instead of the trityl group.
Fmoc-Cys(STmp)-OH: A cysteine derivative with the trimethoxyphenyl (STmp) protecting group.
Uniqueness
This compound is unique due to its specific combination of protecting groups and modifications, which provide enhanced stability and reactivity during peptide synthesis. This makes it particularly useful for the synthesis of complex peptides and proteins that require precise control over the reaction conditions .
Properties
Molecular Formula |
C50H41NO5S |
|---|---|
Molecular Weight |
767.9 g/mol |
IUPAC Name |
[(4-hydroxyphenyl)-phenylmethyl] (2R)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-tritylsulfanylpropanoate |
InChI |
InChI=1S/C50H41NO5S/c52-40-31-29-36(30-32-40)47(35-17-5-1-6-18-35)56-48(53)46(51-49(54)55-33-45-43-27-15-13-25-41(43)42-26-14-16-28-44(42)45)34-57-50(37-19-7-2-8-20-37,38-21-9-3-10-22-38)39-23-11-4-12-24-39/h1-32,45-47,52H,33-34H2,(H,51,54)/t46-,47?/m0/s1 |
InChI Key |
GVUMENJDOHKFRB-XTCXTYGJSA-N |
Isomeric SMILES |
C1=CC=C(C=C1)C(C2=CC=C(C=C2)O)OC(=O)[C@H](CSC(C3=CC=CC=C3)(C4=CC=CC=C4)C5=CC=CC=C5)NC(=O)OCC6C7=CC=CC=C7C8=CC=CC=C68 |
Canonical SMILES |
C1=CC=C(C=C1)C(C2=CC=C(C=C2)O)OC(=O)C(CSC(C3=CC=CC=C3)(C4=CC=CC=C4)C5=CC=CC=C5)NC(=O)OCC6C7=CC=CC=C7C8=CC=CC=C68 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



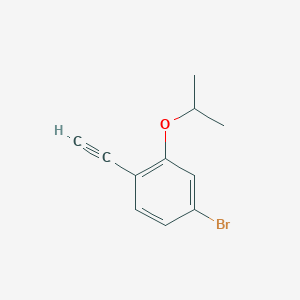
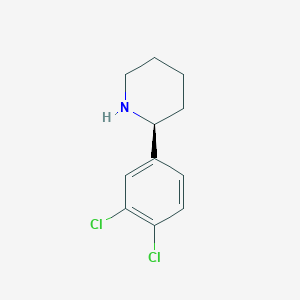
![2-(3'-Chloro-3-fluoro-[1,1'-biphenyl]-4-yl)acetic acid](/img/structure/B14767807.png)
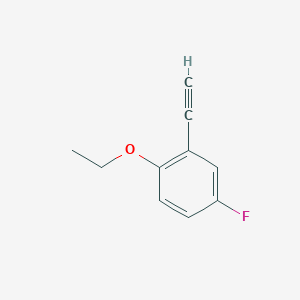
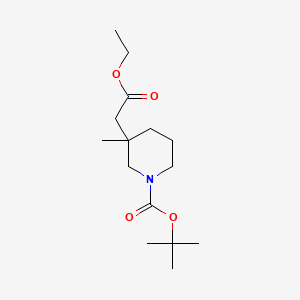
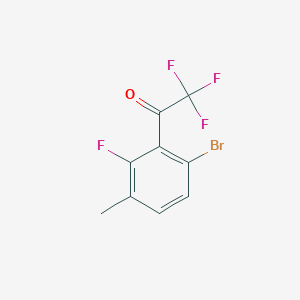
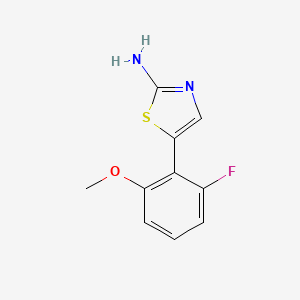
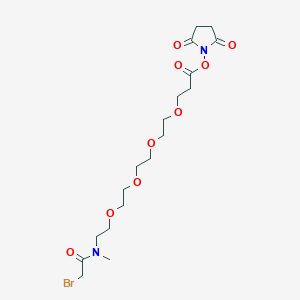
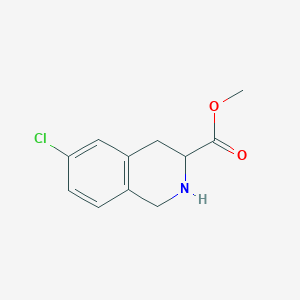
![acetic acid;(2S)-2-[[(2S)-2-[[(2R)-2-[[(2S)-2-[[(2S)-2-[[2-[[(2S,4R)-1-[(2S)-1-[(2S)-2-[[(2R)-2-amino-5-(diaminomethylideneamino)pentanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]pyrrolidine-2-carbonyl]-4-hydroxypyrrolidine-2-carbonyl]amino]acetyl]amino]-3-phenylpropanoyl]amino]-3-hydroxypropanoyl]amino]-3-phenylpropanoyl]amino]-3-phenylpropanoyl]amino]-5-(diaminomethylideneamino)pentanoic acid](/img/structure/B14767844.png)

